(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
Description
This compound features a benzothiazole core substituted with methyl groups at positions 3 and 4. The Z-configuration of the imine linkage connects the benzothiazole ring to a cyclohexanecarboxamide moiety.
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11-8-9-13-14(10-11)20-16(18(13)2)17-15(19)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTIHRSEBXJKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide typically involves the reaction of 3,6-dimethylbenzo[d]thiazole-2(3H)-thiol with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the thiazole ring to its corresponding sulfone or sulfoxide derivatives.
Reduction: : Reduction reactions can reduce the nitro group to an amine, if present.
Substitution: : Substitution reactions can replace hydrogen atoms on the benzene ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include hydrogen gas, iron, and tin chloride.
Substitution: : Reagents like halogens (chlorine, bromine) and strong acids (sulfuric acid) are often used.
Major Products Formed
Oxidation: : Sulfones and sulfoxides.
Reduction: : Amines.
Substitution: : Halogenated derivatives and nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, (Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound has shown promise in medicinal chemistry for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products due to its unique structural properties.
Mechanism of Action
The mechanism by which (Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural and functional differences between the target compound and related molecules:
Key Observations:
- Core Heterocycles: The target compound’s benzothiazole core distinguishes it from thiadiazole (4g) and thiazol () derivatives. Benzothiazoles are known for electron-rich aromatic systems, enhancing π-π stacking interactions in biological targets .
- Substituent Effects : The cyclohexanecarboxamide group in the target compound likely increases lipophilicity compared to the benzamide in 4g or the oxazole-carboxamide in ’s compound. This could improve membrane permeability but reduce aqueous solubility .
- Stereochemical Impact : The Z-configuration of the imine in the target compound may enforce a planar geometry, contrasting with E-isomers in other analogs (e.g., ’s butenyl chain), which could alter binding kinetics .
Biological Activity
(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound, particularly the benzo[d]thiazole moiety and cyclohexanecarboxamide framework, contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃OS
- Molecular Weight : 341.46 g/mol
- CAS Number : 1058219-11-6
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃OS |
| Molecular Weight | 341.46 g/mol |
| CAS Number | 1058219-11-6 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Compounds containing benzo[d]thiazole structures have been shown to exhibit significant pharmacological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Anticancer Activity : Research suggests that derivatives of benzo[d]thiazole can induce apoptosis in cancer cells by interacting with cellular signaling pathways.
- Antimicrobial Effects : The structural components allow for interaction with microbial membranes, leading to disruption and cell death.
Case Studies and Research Findings
- Anti-inflammatory Studies : A study demonstrated that similar benzo[d]thiazole derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Research : In vitro studies on compounds related to this compound showed a dose-dependent reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Activity : Preliminary tests indicated that compounds with similar structures displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
